Cas no 450412-22-3 (3-Bromo-2-iodoanisole)

3-Bromo-2-iodoanisole 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-2-iodo-3-methoxybenzene
- 3-BROMO-2-IODOANISOLE
- 2-bromo-6-methoxyiodobenzene
- 2-iodo-3-bromoanisole
- 3-bromo-2-iodoanizole
- 6214AB
- FCH1363685
- OR45121
- AS03355
- AX8208495
- ST24027047
- AKOS016004926
- SCHEMBL4054307
- DS-13981
- AS-813/43501657
- AB91660
- O10381
- CS-0097746
- SY101796
- MFCD18089327
- 450412-22-3
- DTXSID20434303
- A872432
- 3-Bromo-2-iodoanisole
-
- MDL: MFCD18089327
- インチ: 1S/C7H6BrIO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3
- InChIKey: HQIQCAXZVNDWEK-UHFFFAOYSA-N
- ほほえんだ: IC1C(=C([H])C([H])=C([H])C=1OC([H])([H])[H])Br
計算された属性
- せいみつぶんしりょう: 311.86500
- どういたいしつりょう: 311.86467g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 9.2
じっけんとくせい
- PSA: 9.23000
- LogP: 3.06230
3-Bromo-2-iodoanisole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168386-250mg |
1-Bromo-2-iodo-3-methoxybenzene |
450412-22-3 | 98% | 250mg |
¥67.00 | 2024-05-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PO247-5g |
3-Bromo-2-iodoanisole |
450412-22-3 | 95+% | 5g |
918.0CNY | 2021-08-05 | |
Chemenu | CM193435-5g |
1-Bromo-2-iodo-3-methoxybenzene |
450412-22-3 | 95% | 5g |
$327 | 2021-06-16 | |
Chemenu | CM193435-5g |
1-Bromo-2-iodo-3-methoxybenzene |
450412-22-3 | 95% | 5g |
$327 | 2022-06-11 | |
Fluorochem | 061632-10g |
3-Bromo-2-iodoanisole |
450412-22-3 | 95% | 10g |
£185.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168386-100mg |
1-Bromo-2-iodo-3-methoxybenzene |
450412-22-3 | 98% | 100mg |
¥39.00 | 2024-05-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PO247-200mg |
3-Bromo-2-iodoanisole |
450412-22-3 | 95+% | 200mg |
87.0CNY | 2021-08-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B29720-1g |
1-Bromo-2-iodo-3-methoxybenzene |
450412-22-3 | 95% | 1g |
¥210.0 | 2022-10-09 | |
Advanced ChemBlocks | N24961-1G |
1-Bromo-2-iodo-3-methoxybenzene |
450412-22-3 | 95% | 1G |
$100 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B29720-25g |
1-Bromo-2-iodo-3-methoxybenzene |
450412-22-3 | 95% | 25g |
¥2779.0 | 2022-10-09 |
3-Bromo-2-iodoanisole 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
3-Bromo-2-iodoanisoleに関する追加情報
Recent Advances in the Application of 3-Bromo-2-iodoanisole (CAS: 450412-22-3) in Chemical Biology and Pharmaceutical Research
3-Bromo-2-iodoanisole (CAS: 450412-22-3) is a halogenated aromatic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a crucial building block in the synthesis of complex molecules, particularly in the development of novel therapeutic agents and bioactive compounds. Recent studies have highlighted its role in facilitating cross-coupling reactions, which are pivotal in constructing diverse molecular architectures with potential pharmacological activities.
One of the key areas of research involving 3-Bromo-2-iodoanisole is its use in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions enable the efficient introduction of various functional groups, thereby expanding the chemical space for drug discovery. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-Bromo-2-iodoanisole in the synthesis of aryl ether derivatives, which exhibited promising activity against resistant bacterial strains. The study emphasized the compound's role in enhancing the structural diversity of antimicrobial agents.
In addition to its synthetic applications, 3-Bromo-2-iodoanisole has been explored for its potential in targeted drug delivery systems. Researchers have utilized its halogenated structure to develop prodrugs that can be selectively activated in specific biological environments. For instance, a recent investigation in Advanced Drug Delivery Reviews highlighted the use of 3-Bromo-2-iodoanisole as a linker in antibody-drug conjugates (ADCs), where it facilitated the controlled release of cytotoxic payloads in tumor tissues. This approach has shown significant promise in improving the therapeutic index of cancer treatments.
Furthermore, the compound's unique electronic properties have made it a subject of interest in materials science. Studies have reported its incorporation into organic semiconductors and photovoltaic materials, where its halogen atoms contribute to enhanced charge transport properties. A 2022 publication in ACS Applied Materials & Interfaces detailed the synthesis of a series of conjugated polymers using 3-Bromo-2-iodoanisole as a monomer, resulting in materials with improved stability and efficiency for optoelectronic applications.
Despite its widespread utility, challenges remain in the scalable synthesis and purification of 3-Bromo-2-iodoanisole. Recent advancements in continuous flow chemistry have addressed some of these issues, offering more efficient and environmentally friendly production methods. A 2023 report in Green Chemistry showcased a novel flow-based protocol that reduced reaction times and waste generation while maintaining high yields of the desired product.
In conclusion, 3-Bromo-2-iodoanisole (CAS: 450412-22-3) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications span from drug discovery and targeted therapies to materials science, underscoring its versatility. Ongoing research aims to further optimize its synthetic routes and explore new functionalizations, paving the way for innovative therapeutic and technological breakthroughs.
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